molecular formula C14H13FN2O2 B7768434 4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide

4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide

Cat. No.: B7768434
M. Wt: 260.26 g/mol
InChI Key: DERUIUDHMPNFNZ-UHFFFAOYSA-N
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Description

4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group, a methoxy group, and a hydroxybenzenecarboximidamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

The synthesis of 4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorophenol and 4-hydroxybenzenecarboximidamide.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

    Synthetic Routes: One common synthetic route involves the reaction of 2-fluorophenol with methoxybenzene in the presence of a base to form the intermediate compound.

Chemical Reactions Analysis

4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

4-[(2-fluorophenyl)methoxy]-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-13-4-2-1-3-11(13)9-19-12-7-5-10(6-8-12)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERUIUDHMPNFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382388
Record name 4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261965-35-9
Record name 4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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